molecular formula C8H11Cl2FN2 B2651223 5-Fluoroindolin-7-amine dihydrochloride CAS No. 2306268-35-7

5-Fluoroindolin-7-amine dihydrochloride

Cat. No. B2651223
CAS RN: 2306268-35-7
M. Wt: 225.09
InChI Key: JUZZRTQOQRSAJA-UHFFFAOYSA-N
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Description

5-Fluoroindolin-7-amine dihydrochloride is a chemical compound with the CAS Number: 2306268-35-7 . It has a molecular weight of 225.09 and its linear formula is C8H11CL2FN2 .


Molecular Structure Analysis

The InChI code for 5-Fluoroindolin-7-amine dihydrochloride is 1S/C8H9FN2.2ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;;/h3-4,11H,1-2,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoroindolin-7-amine dihydrochloride include its molecular weight (225.09 g/mol), molecular formula (C8H11Cl2FN2), and InChI code . Unfortunately, other properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

1. Role in Monoaminergic System and Antidepressant-Like Effects

5-Fluoroindolin-7-amine dihydrochloride has been studied for its potential role in the monoaminergic system, particularly in relation to its antidepressant-like effects. In a study by Pesarico et al. (2014), the derivative 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) showed significant antidepressant-like effects in mice. This effect was mediated through serotonergic and dopaminergic systems, suggesting potential applications in mental health treatments (Pesarico et al., 2014).

2. Biochemical Modulation in Cancer Treatment

5-Fluoroindolin-7-amine dihydrochloride derivatives have been utilized in enhancing the activity of fluorouracil (5-FU) in cancer treatment. Poon et al. (1989) investigated the effectiveness of various regimens designed to enhance 5-FU's effectiveness in managing advanced colorectal cancer. This study highlights the compound's potential in improving cancer treatment outcomes (Poon et al., 1989).

3. Synthesis and Characterization in Chemical Research

Nycz et al. (2019) explored new approaches to the synthesis and characterization of derivatives related to 5-Fluoroindolin-7-amine dihydrochloride. Their work provides insights into the synthesis processes and electrochemical properties of such compounds, which is essential for developing novel applications in various fields, including material science and pharmaceuticals (Nycz et al., 2019).

4. Development of Novel Herbicides

The compound has been studied for its potential application in the development of novel herbicides. Johnson et al. (2015) demonstrated the synthesis of 4-amino-5-fluoropicolinates through the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This research opens pathways for the use of 5-Fluoroindolin-7-amine dihydrochloride in agricultural sciences (Johnson et al., 2015).

5. Antibacterial Properties

The compound has been investigated for its antibacterial properties. Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models to investigate their antibacterial properties, demonstrating the compound's potential in addressing bacterial infections (Al-Hiari et al., 2007).

Mechanism of Action

While the specific mechanism of action for 5-Fluoroindolin-7-amine dihydrochloride is not mentioned in the sources I found, one related compound, 5-fluoro-2-oxindole, has been studied as an α-glucosidase inhibitor . α-Glucosidase inhibitors prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Fluoroindolin-7-amine dihydrochloride can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indol-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;;/h3-4,11H,1-2,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZZRTQOQRSAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroindolin-7-amine dihydrochloride

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